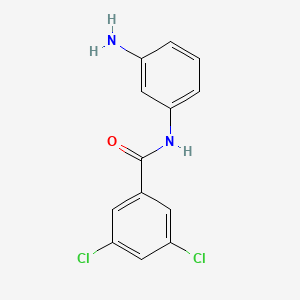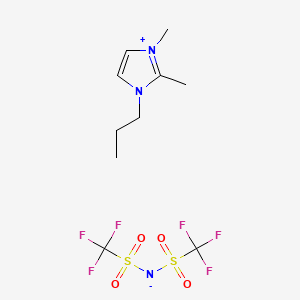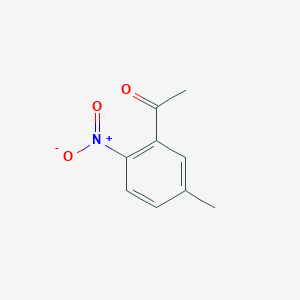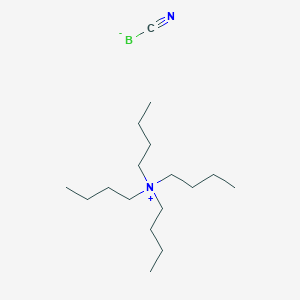
N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline” is a chemical compound with the linear formula (CH3)3SiC≡CC6H4N(CH3)2 . It has a molecular weight of 217.38 .
Molecular Structure Analysis
The molecular structure of this compound consists of a trimethylsilyl ethynyl group attached to an aniline group through a phenyl ring . The compound has a molecular weight of 217.38 .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 274.7±32.0 °C at 760 mmHg, and a flash point of 119.9±25.1 °C . It also has a molar refractivity of 69.8±0.4 cm3 .Applications De Recherche Scientifique
Electrochemical Silylation
Research has explored the electrochemical reduction of chlorotrimethylsilane and dichlorodimethylsilane in the presence of phenylacetylene, leading to silylated ethynyl and ethenyl derivatives. This process involves the use of Me3Si- anions and can yield mono- or disilylated products under varied conditions. The study discusses the mechanism of silylation in depth (Jouikov & Salaheev, 1996).
Fluorescent Thermometry
A study on N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline demonstrates its unique property of increased fluorescence intensity with rising temperature, which can be utilized for ratiometric temperature detection (Cao et al., 2014).
Nonlinear Optical Response in Organic Nanorods
Organic nanorods of a similar compound (N,N-dimethyl-4−4((4-(trifluoromethylsulfonyl)phenyl)ethynyl)aniline) have been studied for their nonlinear optical response. The research shows significant differences in linear and nonlinear optical properties in different morphologies and provides insights into the potential of such materials in solid-state organic device applications (Raymond et al., 2008).
Crystal Structures of Ethynyl-Substituted Compounds
A study focusing on diethyl [(arylamino)(4-ethynylphenyl)methyl]phosphonate derivatives, including compounds with trimethylsilyl-ethynyl groups, provides detailed insights into their crystal structures and interactions (Ouahrouch et al., 2013).
Synthesis of Poly(organophosphazenes)
Research on the synthesis of poly(bis[4-([trimethylsilyl]ethynyl)anilino]phosphazene) details the process and thermal reactivity of these polymers, highlighting their solubility and curable nature under moderate conditions (Chang et al., 1992).
Antibacterial Activities of Platinum Ethynyl Complexes
A study on sugar-containing platinum ethynyl complexes, including N-(4-trimethylsilylethynylphenyl)-β-D-glucopyranosylamine, demonstrates their effective antibacterial activity against various bacteria (Paul et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
N,N-dimethyl-4-[2-[4-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]phenyl]ethynyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NSi/c1-30(2)29-20-18-27(19-21-29)13-12-25-8-6-24(7-9-25)10-11-26-14-16-28(17-15-26)22-23-31(3,4)5/h6-9,14-21H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZOYZWFCKPYES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474298 |
Source


|
| Record name | N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline | |
CAS RN |
858363-73-2 |
Source


|
| Record name | N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


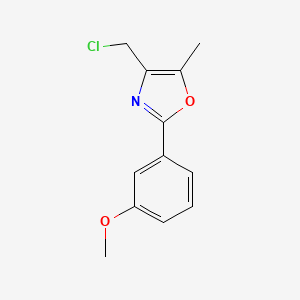
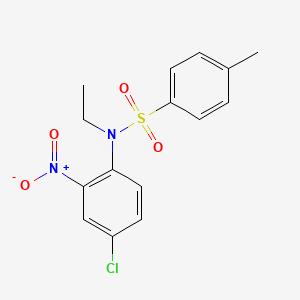
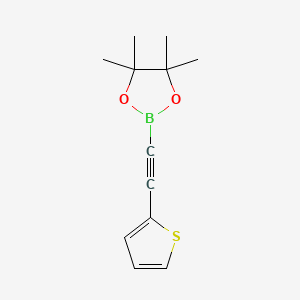

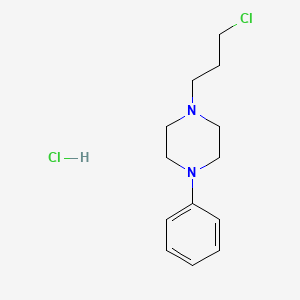
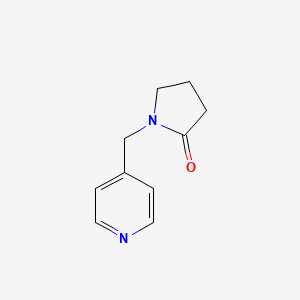
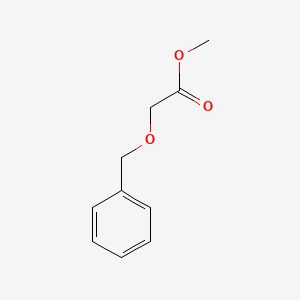
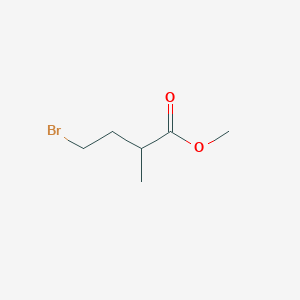
![2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1354324.png)
